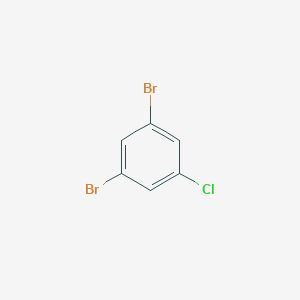

1,3-Dibromo-5-chlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKCOUREFBNNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164036 | |

| Record name | Benzene, 1,3-dibromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14862-52-3 | |

| Record name | Benzene, 1,3-dibromo-5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014862523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-5-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3-Dibromo-5-chlorobenzene

CAS Number: 14862-52-3

This document provides an in-depth overview of 1,3-Dibromo-5-chlorobenzene, a halogenated aromatic compound utilized as a versatile intermediate in various chemical syntheses.[1][2] It is particularly noted for its application in the development of pharmaceutical compounds, such as orally bioavailable antimitotic agents, and its role in advanced materials science.[2][3] Its structure is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, making it a valuable building block for constructing complex molecular frameworks.[2]

Chemical and Physical Properties

This compound presents as a white to light yellow crystalline powder.[1][4] It is soluble in toluene (B28343) and other common organic solvents like benzene, alcohol, and ether, but is nearly insoluble in water.[1][5] Key physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14862-52-3 | [1][3][4][6][7][8] |

| Molecular Formula | C₆H₃Br₂Cl | [6][7][8] |

| Molecular Weight | 270.35 g/mol | [4][5][8] |

| IUPAC Name | This compound | [6][8] |

| Synonyms | 3,5-Dibromochlorobenzene, 1-Chloro-3,5-dibromobenzene | [6][7][8] |

| Appearance | White to light yellow powder/crystal | [1][4][5] |

| Melting Point | 91-94 °C | [3][5][9] |

| Boiling Point | 256 °C | [4][9] |

| Density | 2.021 ± 0.06 g/cm³ (Predicted) | [5][9] |

| Solubility | Soluble in Toluene | [1][4][5] |

Safety and Handling

This compound is classified as hazardous.[10] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][10][11][12] Appropriate personal protective equipment, including safety goggles, protective gloves, and suitable clothing, should be worn when handling this chemical.[10][11] Work should be conducted in a well-ventilated area.[10][11]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |

| STOT SE (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[11][12] |

| P264 | Wash skin thoroughly after handling.[11][12] |

| P271 | Use only outdoors or in a well-ventilated area.[11][12] |

| P280 | Wear protective gloves/eye protection/face protection.[11][12] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[11][12] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][12] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12] |

| P319 | Get medical help if you feel unwell.[11] |

| P332+P317 | If skin irritation occurs: Get medical help.[11] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[11][12] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[11][12] |

| P405 | Store locked up.[11][12] |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility.[11] |

Experimental Protocols

Synthesis of this compound from 1,3,5-tribromobenzene (B165230) [3]

This protocol details the synthesis via a lithium-halogen exchange followed by chlorination.

Materials:

-

1,3,5-tribromobenzene (9.44 g, 30 mmol)

-

Ethyl ether (120 mL)

-

n-butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol)

-

Hexachloroethane (B51795) (7.15 g, 30.2 mmol)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1,3,5-tribromobenzene in ethyl ether in a suitable reaction vessel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise over a period of 10 minutes.

-

Stir the reaction mixture at -78 °C for an additional 10 minutes.

-

Add hexachloroethane in batches over 3 minutes.

-

Continue stirring at -78 °C for 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 3.2 hours.

-

Proceed with the workup and purification protocol.

Workup and Purification Protocol [3]

-

Transfer the reaction mixture to a separatory funnel.

-

Add 100 mL of water and 100 mL of ethyl acetate to partition the mixture.

-

Separate the aqueous layer and extract it again with 100 mL of ethyl acetate.

-

Combine the organic layers.

-

Dry the combined organic phase with anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the solid product.

-

The resulting light brown solid is this compound (Expected yield: ~95%).

Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (300 MHz, CDCl₃): δ 7.57 (t, 1H), 7.47 (d, 2H).[3]

-

Further spectral data including IR and Mass Spectrometry are also available for confirmation.[8][13]

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Caption: Workup and purification process.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 14862-52-3 [chemicalbook.com]

- 4. This compound | 14862-52-3 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. This compound | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 14862-52-3 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. Page loading... [guidechem.com]

- 13. This compound(14862-52-3) 1H NMR spectrum [chemicalbook.com]

physical and chemical properties of 1,3-Dibromo-5-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Dibromo-5-chlorobenzene (CAS No: 14862-52-3), a key halogenated aromatic intermediate in organic synthesis. The document details its physicochemical characteristics, provides standardized experimental protocols for property determination, and outlines its synthesis and reactivity. This guide is intended to serve as a critical resource for professionals in research, development, and drug discovery who utilize this versatile chemical building block.

Core Physical and Chemical Properties

This compound is a tri-substituted aromatic compound with the chemical formula C₆H₃Br₂Cl.[1][2] It presents as a white to light yellow or pale cream crystalline powder at room temperature.[1][3][4] This compound is a crucial reactant in the synthesis of various complex molecules, including orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) analogs which have shown potential as antimitotic agents.[5][6]

Quantitative Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Br₂Cl | [1][2][7] |

| Molecular Weight | 270.35 g/mol | [1][7] |

| CAS Number | 14862-52-3 | [2][5][7] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 91-94 °C (lit.) | [1][5] |

| Boiling Point | 256 °C | [1][6] |

| Density (Predicted) | 2.021 ± 0.06 g/cm³ | [1][6] |

| Flash Point | 115.8 °C | [1] |

| Vapor Pressure | 0.0356 mmHg at 25°C | [1] |

| Refractive Index | 1.612 | [1] |

| Solubility | Soluble in Toluene; Insoluble in water | [1][3] |

| Storage Conditions | Sealed in dry, Room Temperature | [1][6] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 300 MHz): δ 7.57 (t, 1H), 7.47 (d, 2H).[5][6]

-

Mass Spectrometry (GC-MS): The mass spectrum shows a top peak at m/z 270 and a second highest peak at m/z 272, consistent with the isotopic pattern of two bromine atoms.[7]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physical properties of this compound.

Determination of Melting Point

This protocol describes the determination of the melting point range using a capillary method with a melting point apparatus.[8]

Materials:

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)[9]

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, crush a small amount of the crystals using a mortar and pestle.[8][9]

-

Load a capillary tube by pressing the open end into the powdered sample. A small amount of solid (2-3 mm in height) should be packed into the bottom of the tube.[9]

-

Compact the sample by tapping the sealed end of the tube gently on a hard surface or by dropping it through a long glass tube.[10]

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute) to determine an approximate melting range.[10]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and place it in the apparatus. Heat at a slower rate, approximately 1-2 °C per minute, starting from about 15 °C below the expected melting point.[10]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (T₂).

-

The melting point is recorded as the range T₁ - T₂.

Determination of Boiling Point

This protocol details the determination of the boiling point using the Thiele tube method, which is suitable for small sample quantities.[11]

Materials:

-

This compound sample

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (0-300 °C range)

-

Thiele tube filled with high-boiling mineral oil

-

Bunsen burner or microburner

-

Clamp and stand

Procedure:

-

Place a small amount (a few mL) of this compound into the fusion tube.[12][13]

-

Place the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.[12]

-

Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and immerse the assembly into the Thiele tube, making sure the heat-transfer oil is above the level of the sample but below the opening of the fusion tube.[11]

-

Gently heat the side arm of the Thiele tube with a burner.[11] This will circulate the oil and ensure uniform heating.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates the temperature is just above the boiling point.[11]

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the point at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. The temperature at this moment is the boiling point of the sample.[11]

-

Record the barometric pressure, as boiling point is pressure-dependent.[11]

Determination of Solubility

This protocol provides a qualitative method for assessing the solubility of this compound in various solvents.[14][15]

Materials:

-

This compound sample

-

Selection of solvents: Water, Toluene, Ethanol, Diethyl Ether, 5% NaOH solution, 5% HCl solution

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 0.1 g of the solid this compound into a small, dry test tube.[14]

-

Add 3 mL of the first solvent (e.g., water) to the test tube in portions, shaking vigorously after each addition.[14]

-

Observe whether the solid dissolves completely. Record the substance as "soluble," "sparingly soluble," or "insoluble."

-

Repeat the procedure for each of the selected solvents in separate test tubes.

-

For aqueous acidic (5% HCl) and basic (5% NaOH) solutions, observe for any reaction (e.g., salt formation leading to dissolution) which would indicate acidic or basic functional groups. Given the structure of this compound, it is expected to be insoluble in these aqueous solutions.[16]

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis, amenable to reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira).[17] This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures.[17]

Synthesis of this compound

A common laboratory synthesis involves the lithiation of 1,3,5-tribromobenzene (B165230) followed by quenching with an electrophilic chlorine source like hexachloroethane (B51795).[5][6]

Caption: Synthesis workflow for this compound.

Experimental Protocol for Synthesis: [5][6]

-

Dissolve 1,3,5-tribromobenzene (9.44 g, 30 mmol) in 120 mL of anhydrous ethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol) dropwise over 10 minutes.

-

Stir the reaction mixture at -78 °C for an additional 10 minutes.

-

Add hexachloroethane (7.15 g, 30.2 mmol) in portions over 3 minutes.

-

Continue stirring at -78 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for 3.2 hours.

-

Upon completion, transfer the mixture to a separatory funnel. Add 100 mL of water and 100 mL of ethyl acetate (B1210297) to partition the layers.

-

Separate the aqueous layer and extract it with an additional 100 mL of ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the solid product.

Safety and Handling

This compound is classified as an irritant.[1][2] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7][18]

Precautionary Measures:

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[2][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[2][18]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2][18]

-

Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local regulations.[18]

This guide provides foundational data and protocols for the safe and effective use of this compound in a research and development setting. For further information, consult the full Safety Data Sheet (SDS) from your supplier.[2][18][19]

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound, 98%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 5. This compound | 14862-52-3 [chemicalbook.com]

- 6. This compound CAS#: 14862-52-3 [m.chemicalbook.com]

- 7. This compound | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. nbinno.com [nbinno.com]

- 18. echemi.com [echemi.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

1,3-Dibromo-5-chlorobenzene molecular structure and weight

An In-depth Technical Guide to 1,3-Dibromo-5-chlorobenzene

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, a key intermediate in various fields of chemical synthesis.

Molecular Structure and Identification

This compound is a tri-substituted aromatic compound with the chemical formula C₆H₃Br₂Cl.[1] The benzene (B151609) ring is substituted with two bromine atoms at positions 1 and 3, and a chlorine atom at position 5. This arrangement of halogens on the aromatic ring imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 14862-52-3[1]

-

SMILES: C1=C(C=C(C=C1Br)Br)Cl[1]

-

InChI Key: FNKCOUREFBNNHG-UHFFFAOYSA-N[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₃Br₂Cl |

| Molecular Weight | 270.35 g/mol [1] |

| Appearance | White to light yellow crystalline powder[3][4] |

| Melting Point | 91-94 °C[4][5] |

| Boiling Point | 256 °C[6] |

| Density | 2.021 g/cm³ (Predicted)[7] |

| Purity (Typical) | >96.0% (GC)[6] |

Experimental Protocols

Synthesis of this compound from 1,3,5-Tribromobenzene (B165230)

A common laboratory-scale synthesis of this compound involves the partial chlorination of 1,3,5-tribromobenzene via a lithium-halogen exchange reaction followed by quenching with an electrophilic chlorine source.[5]

Materials:

-

1,3,5-Tribromobenzene (9.44 g, 30 mmol)

-

Anhydrous Diethyl Ether (120 mL)

-

n-Butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol)

-

Hexachloroethane (B51795) (7.15 g, 30.2 mmol)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve 1,3,5-tribromobenzene in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise over 10 minutes.

-

Stir the reaction mixture at -78 °C for an additional 10 minutes.

-

Add hexachloroethane in portions over 3 minutes.

-

Continue stirring at -78 °C for 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 3.2 hours.[5]

-

Quench the reaction by transferring the mixture to a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

-

Separate the aqueous layer and extract it with an additional 100 mL of ethyl acetate.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

Product Characterization: The final product, this compound, can be characterized using spectroscopic methods. For instance, ¹H NMR spectroscopy in CDCl₃ would show a characteristic pattern for the aromatic protons.[5]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1,3,5-Tribromobenzene.

References

- 1. This compound | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 14862-52-3 [chemicalbook.com]

- 6. This compound | 14862-52-3 | TCI AMERICA [tcichemicals.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-chlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromo-5-chlorobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility profile and provides a robust framework for determining its solubility through established experimental protocols.

Physicochemical Properties of this compound

This compound is a halogenated aromatic compound. Its structure, featuring a benzene (B151609) ring substituted with two bromine atoms and one chlorine atom, results in a nonpolar to weakly polar molecule. This molecular structure is the primary determinant of its solubility behavior, following the principle of "like dissolves like."

| Property | Value | Source |

| Molecular Formula | C6H3Br2Cl | --INVALID-LINK-- |

| Molecular Weight | 270.35 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 91-94 °C | --INVALID-LINK-- |

| Boiling Point | 256 °C | --INVALID-LINK-- |

| Density | ~2.021 g/cm³ (predicted) | --INVALID-LINK-- |

Qualitative Solubility Profile

Based on its physicochemical properties, this compound is expected to exhibit good solubility in nonpolar and moderately polar organic solvents, and low solubility in polar solvents.

-

High Solubility: It is known to be soluble in toluene.[1][2][3]

-

General Solubility: It is also reported to be soluble in other common organic solvents such as benzene, alcohol, and ether.[4][5]

-

Insolubility: It is considered to be almost insoluble in water at room temperature.[4][5]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values. This structured format is designed for easy comparison of solubility across different solvents.

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Non-Polar Solvents | ||||

| Hexane | 1.88 | Data not available | Data not available | |

| Toluene | 2.38 | Data not available | Data not available | |

| Benzene | 2.28 | Data not available | Data not available | |

| Moderately Polar Solvents | ||||

| Dichloromethane | 8.93 | Data not available | Data not available | |

| Ethyl Acetate | 6.02 | Data not available | Data not available | |

| Tetrahydrofuran (THF) | 7.58 | Data not available | Data not available | |

| Polar Aprotic Solvents | ||||

| Acetone | 20.7 | Data not available | Data not available | |

| Acetonitrile | 37.5 | Data not available | Data not available | |

| Polar Protic Solvents | ||||

| Ethanol | 24.5 | Data not available | Data not available | |

| Methanol | 32.7 | Data not available | Data not available | |

| Water | 80.1 | Data not available | Data not available |

Experimental Protocol for Solubility Determination: Shake-Flask Method (Based on OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the solubility of substances.[6] The following protocol is a detailed methodology for determining the solubility of this compound in various organic solvents.

1. Principle:

A supersaturated solution of this compound in the selected solvent is agitated at a constant temperature until equilibrium is reached. Subsequently, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute is determined by a suitable analytical method.

2. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Glass-stoppered flasks or centrifuge tubes

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a suitable detector.

3. Preliminary Test:

A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive experiment.

4. Procedure:

-

Preparation of Saturated Solution:

-

Weigh an amount of this compound in excess of its expected solubility and add it to a glass-stoppered flask.

-

Add a known volume of the selected organic solvent to the flask.

-

Tightly seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flask for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is established, remove the flask from the shaker.

-

Allow the solution to stand at the test temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at the same temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter that is compatible with the solvent into a clean vial. This step is crucial to remove any fine, undissolved particles.

-

Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

5. Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

6. Data Reporting:

-

The solubility should be reported in g/100 mL and mol/L.

-

The experimental temperature must be specified.

-

The experiment should be performed in triplicate, and the mean and standard deviation of the solubility values should be reported.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for solubility determination.

References

1,3-Dibromo-5-chlorobenzene safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 1,3-Dibromo-5-chlorobenzene (CAS No. 14862-52-3), a halogenated aromatic compound. The following sections detail its hazards, safe handling protocols, and emergency procedures to ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior and for making informed decisions regarding handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂Cl | [1][2][3][4] |

| Molecular Weight | 270.35 g/mol | [1][2][3] |

| CAS Number | 14862-52-3 | [1][3][5][6] |

| Appearance | White to pale cream crystals or powder | [7] |

| Melting Point | 91-94 °C | [4][8] |

| Boiling Point | 256 °C | [8] |

| Density | 2.021 g/cm³ (Predicted) | [4][8] |

| Solubility | Soluble in Toluene | [8][9] |

| Storage Temperature | Room Temperature, in a cool, dark, and dry place | [8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1][2][3][6]

Hazard Pictogram:

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][10]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[5][6] |

| Skin Protection | Wear protective gloves (chemical-impermeable) and a lab coat.[5][6] |

| Respiratory Protection | If dust or vapors are generated, use a NIOSH-approved respirator.[6] |

General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3][5][6]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Contaminated clothing should be removed and washed before reuse.[1][6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3][5][6] If not breathing, give artificial respiration.[3][5] Seek medical attention if you feel unwell.[1][5][6] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Get medical attention if skin irritation occurs.[1][6] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][5][6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][5][6] Get medical attention.[5] |

| Ingestion | Clean mouth with water.[5] Do NOT induce vomiting.[11] Seek immediate medical attention.[5] |

Accidental Release and Disposal

Proper procedures must be followed in the event of a spill to prevent environmental contamination and exposure.

Accidental Release Measures

-

Wear appropriate personal protective equipment as described in Section 3.2.[1][5][6]

-

Sweep up the spilled material and shovel it into a suitable container for disposal.[5]

-

Do not let the chemical enter the environment.[5]

Disposal Considerations

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

-

Do not empty into drains.[5]

Storage and Incompatibility

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][6]

-

Incompatible with strong oxidizing agents.[5]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[5] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][5][6]

-

Ecological Information: There is no data available on the ecological effects of this substance.[6] Do not allow this chemical to enter the environment.[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate logical workflows for handling and responding to incidents involving this compound.

Caption: Workflow for Handling a Spill of this compound.

Caption: Decision Tree for First Aid Response to Exposure.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound[3,5-DibroMochlorobenzene] [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 8. This compound CAS#: 14862-52-3 [m.chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of 1,3-Dibromo-5-chlorobenzene from 1,3,5-tribromobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromo-5-chlorobenzene from 1,3,5-tribromobenzene (B165230). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the experimental protocol, quantitative data, and visual representations of the synthesis workflow and the chemical transformation.

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in the synthesis of various organic molecules, including pharmaceutically active compounds.[1][2][3] Specifically, it is a reactant in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) analogs which exhibit antimitotic properties.[1] The selective synthesis of this compound from a readily available starting material like 1,3,5-tribromobenzene is of significant interest in synthetic chemistry. This guide outlines a high-yield synthesis route involving a lithium-halogen exchange followed by quenching with an electrophilic chlorine source.

Reaction and Mechanism

The synthesis proceeds via a lithium-halogen exchange reaction, a common method for the functionalization of aryl halides. In this specific case, one of the bromine atoms of 1,3,5-tribromobenzene is selectively replaced by a lithium atom using n-butyllithium at low temperatures. The resulting aryllithium intermediate is then reacted with hexachloroethane, which serves as a chlorine source, to yield the desired this compound.

The overall reaction is as follows:

C₆H₃Br₃ + n-BuLi → C₆H₃Br₂Li + n-BuBr C₆H₃Br₂Li + C₂Cl₆ → C₆H₃Br₂Cl + LiCl + C₂Cl₄

A key aspect of this synthesis is the selective monolithiation of 1,3,5-tribromobenzene, which is achieved by controlling the stoichiometry of n-butyllithium and maintaining a very low reaction temperature (-78 °C) to prevent side reactions.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 1,3,5-tribromobenzene.[1]

Materials:

-

1,3,5-Tribromobenzene

-

n-Butyllithium (2.5 M in hexane)

-

Hexachloroethane

-

Ethyl ether (anhydrous)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: A solution of 1,3,5-tribromobenzene (9.44 g, 30 mmol) in 120 mL of anhydrous ethyl ether is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: To the cooled solution, n-butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol) is added slowly and dropwise over a period of 10 minutes. The reaction mixture is then stirred at -78 °C for an additional 10 minutes.

-

Chlorination: Hexachloroethane (7.15 g, 30.2 mmol) is added in batches over 3 minutes to the reaction mixture. The mixture is stirred at -78 °C for 15 minutes.

-

Warming and Reaction Completion: The reaction mixture is then allowed to warm to room temperature and stirred for 3.2 hours.

-

Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. 100 mL of water and 100 mL of ethyl acetate are added, and the layers are separated. The aqueous layer is extracted with an additional 100 mL of ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Product Isolation: The resulting light brown solid is this compound.

Quantitative Data

The following table summarizes the quantitative data from the synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| 1,3,5-Tribromobenzene | 9.44 g (30 mmol) | [1] |

| n-Butyllithium | 13.2 mL (2.5 M in hexane, 33 mmol) | [1] |

| Hexachloroethane | 7.15 g (30.2 mmol) | [1] |

| Reaction Conditions | ||

| Temperature | -78 °C to Room Temperature | [1] |

| Reaction Time | ~ 4 hours | [1] |

| Product | ||

| This compound (mass) | 7.72 g | [1] |

| Yield | 95% | [1] |

| Product Characterization | ||

| ¹H NMR (300 MHz, CDCl₃) | δ 7.57 (t, 1H), 7.47 (d, 2H) | [1] |

Visualizations

The following diagrams illustrate the logical relationship of the synthesis and the detailed experimental workflow.

Caption: Logical flow of the synthesis from starting material to final product.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 1,3,5-tribromobenzene via a lithium-halogen exchange reaction is a highly efficient and selective method, providing the desired product in excellent yield. The detailed protocol and accompanying data presented in this guide offer valuable information for researchers and scientists engaged in the synthesis of complex organic molecules for various applications, including drug discovery and development. The straightforward procedure and high yield make this a practical and attractive route for accessing this important synthetic intermediate.

References

Synthesis of 1,3-Dibromo-5-chlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Dibromo-5-chlorobenzene, a key intermediate in the development of pharmaceuticals and advanced materials. This document outlines the strategic considerations for its synthesis, focusing on electrophilic halogenation, and presents a detailed, validated experimental protocol.

Strategic Approaches to Synthesis

The synthesis of this compound presents a significant challenge due to the specific 1,3,5-substitution pattern required on the benzene (B151609) ring. Direct electrophilic bromination of chlorobenzene (B131634) is not a viable route as the chloro substituent is an ortho-, para-director, leading to a mixture of 2-bromo- and 4-bromochlorobenzene. Therefore, a multi-step approach is necessary to achieve the desired regioselectivity.

Proposed Multi-Step Synthesis via Electrophilic Halogenation and Sandmeyer Reaction

A plausible synthetic route commencing from 3-chloroaniline (B41212) leverages the directing effects of an amino group (after modification) and its subsequent removal via a Sandmeyer reaction. This strategy involves key electrophilic bromination steps to install the bromo substituents at the desired positions.

The proposed workflow is as follows:

Caption: Proposed multi-step synthesis of this compound.

Validated Synthesis from 1,3,5-Tribromobenzene

A reliable and high-yielding method for the synthesis of this compound starts from 1,3,5-tribromobenzene. This approach utilizes a lithium-halogen exchange reaction followed by quenching with an electrophilic chlorine source.[1][2]

Caption: Validated synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 1,3,5-Tribromobenzene[1][2]

This section provides a detailed experimental protocol for the synthesis of this compound from 1,3,5-tribromobenzene.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) |

| 1,3,5-Tribromobenzene | 314.78 | 9.44 | 30 | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | - | 33 | 13.2 |

| Hexachloroethane | 236.74 | 7.15 | 30.2 | - |

| Diethyl ether | 74.12 | - | - | 120 |

| Ethyl acetate | 88.11 | - | - | 200 |

| Water | 18.02 | - | - | 100 |

| Anhydrous magnesium sulfate | 120.37 | - | - | - |

Procedure:

-

1,3,5-Tribromobenzene (9.44 g, 30 mmol) is dissolved in 120 mL of diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33 mmol) is added dropwise over 10 minutes, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for an additional 10 minutes.

-

Hexachloroethane (7.15 g, 30.2 mmol) is added in portions over 3 minutes.

-

The reaction mixture is stirred at -78 °C for 15 minutes, then allowed to warm to room temperature and stirred for a further 3.2 hours.

-

Upon completion, the reaction mixture is transferred to a separatory funnel.

-

100 mL of water and 100 mL of ethyl acetate are added, and the layers are separated.

-

The aqueous layer is extracted with an additional 100 mL of ethyl acetate.

-

The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting light brown solid is this compound.

Yield and Characterization:

| Product | Yield (g) | Yield (%) | Appearance | 1H NMR (300 MHz, CDCl3) δ (ppm) |

| This compound | 7.72 | 95 | Light brown solid | 7.57 (t, 1H), 7.47 (d, 2H) |

Mechanism of Electrophilic Halogenation

Electrophilic aromatic halogenation is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Caption: General mechanism of electrophilic bromination of an aromatic ring.

In the first step, the Lewis acid catalyst (e.g., FeBr₃) polarizes the bromine molecule, creating a more potent electrophile. The π-electrons of the aromatic ring then attack the electrophilic bromine atom, forming the sigma complex and breaking the aromaticity of the ring. In the final step, a weak base, such as the FeBr₄⁻ formed in the initial step, removes a proton from the carbon bearing the bromine atom, restoring the aromaticity and regenerating the catalyst. This mechanism is analogous for chlorination using a catalyst like FeCl₃ or AlCl₃.[3][4][5]

References

- 1. Buy 4-Bromo-3-chloroaniline | 21402-26-6 [smolecule.com]

- 2. byjus.com [byjus.com]

- 3. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

A Technical Guide to High-Purity 1,3-Dibromo-5-chlorobenzene for Chemical Research and Development

For researchers, scientists, and professionals in drug development, 1,3-Dibromo-5-chlorobenzene (CAS No. 14862-52-3) is a key building block in the synthesis of complex organic molecules. Its trisubstituted aromatic structure provides a versatile platform for creating novel compounds, particularly in the development of antimitotic agents. This in-depth guide provides an overview of commercial suppliers, key quality parameters, and detailed experimental protocols for the synthesis and purification of high-purity this compound.

Commercial Availability and Quality Specifications

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 96% to over 99%. The compound is generally supplied as a white to light yellow or pale cream crystalline powder. Key quality parameters from several major suppliers are summarized below for easy comparison. Researchers should note that price and availability are subject to change and may vary based on quantity and location.

| Supplier | Purity Specification | Appearance | Melting Point (°C) | Price (USD) |

| TCI America | >96.0% (GC) | White to Light yellow powder to crystal | 94.0 - 98.0 | $31.00 / 5g; $97.00 / 25g[1] |

| Thermo Scientific Chemicals | ≥97.5% (GC) | Pale cream crystals or powder | 93.0 - 99.0 | $137.00 / 25g[2][3] |

| Chemsigma International Co., Ltd. | 99.00% | White to light yellow crystal powder | 91 - 94 | Inquiry-based[4] |

| Jinan Finer Chemical Co., Ltd. | ≥98% | Not specified | Not specified | ~$5.00 / kg (bulk)[5] |

Experimental Protocols

High-purity this compound is essential for achieving desired outcomes in multi-step syntheses. Below are detailed methodologies for its laboratory-scale synthesis and a general protocol for its purification by recrystallization.

Synthesis of this compound from 1,3,5-Tribromobenzene (B165230)

A common laboratory-scale synthesis involves the selective lithiation of 1,3,5-tribromobenzene followed by quenching with an electrophilic chlorine source.[5]

Materials:

-

1,3,5-Tribromobenzene (9.44 g, 30 mmol)

-

Anhydrous ethyl ether (120 mL)

-

n-Butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol)

-

Hexachloroethane (B51795) (7.15 g, 30.2 mmol)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1,3,5-tribromobenzene in anhydrous ethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise over 10 minutes, maintaining the temperature at -78 °C.

-

Continue stirring the reaction mixture at -78 °C for an additional 10 minutes.

-

Add hexachloroethane in batches over 3 minutes.

-

Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 3.2 hours.

-

Transfer the reaction mixture to a separatory funnel and partition with 100 mL of water and 100 mL of ethyl acetate.

-

Separate the aqueous layer and extract it with an additional 100 mL of ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

The expected yield of this procedure is approximately 95%, providing a light brown solid.[5]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically. Alcohols such as methanol (B129727) or ethanol (B145695) are often suitable for halogenated aromatic compounds.

General Protocol:

-

Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. The purity can be verified by melting point analysis.

Application in Drug Discovery: Synthesis of Antimitotic Agents

This compound is a valuable precursor in the synthesis of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) analogs, which have been investigated as antimitotic agents.[5] The synthesis of these complex molecules often involves sequential, site-selective palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. The differential reactivity of the bromine and chlorine atoms on the benzene ring allows for controlled, stepwise functionalization.

The general workflow for the synthesis of a disubstituted indole (B1671886) derivative from this compound is depicted below. This process typically involves a first Suzuki coupling at one of the bromine positions with an indoleboronic acid, followed by a second coupling or other functionalization at the remaining bromine position.

Caption: Synthetic workflow for an antimitotic agent analog.

This technical guide provides a foundational understanding of the procurement and application of high-purity this compound for professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to facilitate research and development in this critical area of organic synthesis.

References

- 1. This compound | 14862-52-3 | TCI AMERICA [tcichemicals.com]

- 2. This compound, 98%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 14862-52-3 [chemicalbook.com]

An In-depth Technical Guide to the Handling and Storage of 1,3-Dibromo-5-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for 1,3-Dibromo-5-chlorobenzene (CAS No: 14862-52-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a halogenated aromatic compound. Its key physical and chemical properties are summarized in the table below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₆H₃Br₂Cl |

| Molecular Weight | 270.35 g/mol [1] |

| Appearance | Pale cream or white to light yellow crystals or powder[2][3] |

| Melting Point | 91-94 °C[2] |

| Boiling Point | 256 °C[2] |

| Density (Predicted) | 2.021 ± 0.06 g/cm³[2] |

| Solubility | Soluble in Toluene[4] |

| Storage Temperature | Room temperature, sealed in a dry environment[1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to implement appropriate safety measures.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][5] |

Signal Word: Warning[6]

Experimental Protocols

The following are standardized methods for determining the key physical properties of solid chemicals like this compound. These protocols are provided as a reference for laboratory professionals.

Determination of Melting Point: The melting point of this compound can be determined using the capillary method, following a procedure similar to the OECD Guideline 102 or ASTM E324. A small, powdered sample is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the initial melting to complete liquefaction is recorded.

Determination of Boiling Point: For the boiling point, a method such as the one described in OECD Guideline 103 can be used. This involves observing the temperature at which the vapor pressure of the substance equals the atmospheric pressure. Given its high boiling point, distillation under reduced pressure might be a safer alternative to prevent decomposition.

Determination of Density: The density of solid this compound can be determined using a gas pycnometer, which measures the volume of the solid by displacing an inert gas. This method is analogous to the principles outlined in various ASTM standards for solid density determination.

Handling and Storage Protocols

Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the necessary PPE. The following are general recommendations:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or increased risk of exposure, impervious clothing may be necessary.[3][7]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] If engineering controls are insufficient, a full-face respirator with an appropriate cartridge should be used.[3]

Safe Handling Practices

-

Handle in a well-ventilated place.[5]

-

Avoid contact with skin and eyes.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Store locked up.[5]

-

Store away from incompatible materials, such as strong oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[6]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, hydrogen chloride gas, and hydrogen bromide gas.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance. Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid generating dust.[6] Dispose of the waste in accordance with local, state, and federal regulations.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.[7] Halogenated solvent waste should be collected separately from non-halogenated waste.[8]

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and emergencies involving this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Decision-making workflow for a chemical spill emergency.

Caption: Protocol for the proper storage of this compound.

References

- 1. This compound | 14862-52-3 | TCI AMERICA [tcichemicals.com]

- 2. B25411.14 [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 14862-52-3 [m.chemicalbook.com]

- 5. This compound | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. campusoperations.temple.edu [campusoperations.temple.edu]

An In-depth Technical Guide on the Toxicological Data for 1,3-Dibromo-5-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data for 1,3-Dibromo-5-chlorobenzene is limited. The information presented herein is based on available safety data sheets and chemical databases. Comprehensive toxicological studies, including investigations into genotoxicity, carcinogenicity, and reproductive toxicity, have not been fully investigated for this specific compound.

Executive Summary

This compound is a tri-substituted aromatic compound with the chemical formula C₆H₃Br₂Cl.[1][2] While it serves as a reactant in chemical synthesis, particularly in the preparation of antimitotic agents, its toxicological profile is not extensively characterized.[3][4] This guide synthesizes the currently available toxicological information, focusing on acute toxicity and irritant properties. Due to the scarcity of detailed experimental data, this document also presents generalized experimental workflows for common toxicological assessments.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 14862-52-3 |

| Molecular Formula | C₆H₃Br₂Cl |

| Molecular Weight | 270.35 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 91-94 °C |

| Boiling Point | 256 °C |

| Density | 2.021 g/cm³ (Predicted) |

(Source: PubChem, ECHEMI)[1][2]

Toxicological Data

The primary toxicological information available for this compound pertains to its acute toxicity and irritant effects.

3.1. Quantitative Toxicological Data

The available quantitative data is limited to acute oral toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 2000 mg/kg | Fisher Scientific SDS[5] |

3.2. Hazard Classification

This compound is classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] The GHS classification indicates the following hazards:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][6]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][6][7]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. The following sections describe generalized protocols for the types of studies from which the existing hazard classifications would have been derived.

4.1. Acute Oral Toxicity (LD₅₀) - Generalized Protocol

The reported LD₅₀ value for rats suggests a study design similar to the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dosage: A stepwise procedure is used with a starting dose of 2000 mg/kg body weight, as the reported LD₅₀ is above this value.

-

Administration: The test substance is administered in a single dose by gavage.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoints: Mortality, body weight changes, and gross necropsy findings are recorded.

Caption: Generalized workflow for an acute oral toxicity study.

4.2. Skin and Eye Irritation - Generalized Protocol

The classification as a skin and eye irritant would likely be based on studies following protocols similar to OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).

Objective: To assess the potential of a substance to cause irritation or corrosion to the skin and eyes.

Methodology:

-

Animal Model: Albino rabbits are typically used.

-

Application:

-

Skin: A small amount of the substance is applied to a shaved patch of skin.

-

Eye: A small amount of the substance is instilled into one eye of the rabbit.

-

-

Observation Period: The application site is observed for signs of irritation (e.g., erythema, edema, opacity, ulceration) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of the reactions is scored according to a standardized system.

Caption: Workflow for skin and eye irritation testing.

Signaling Pathways and Mechanisms of Toxicity

There is no specific information available regarding the signaling pathways or molecular mechanisms through which this compound exerts its toxic effects. For halogenated aromatic hydrocarbons, toxicity can sometimes be mediated through mechanisms such as oxidative stress or interaction with cellular macromolecules, but this has not been studied for this particular compound.

The known toxicological effects can be summarized in a logical relationship diagram.

Caption: Logical relationships of exposure routes and toxic effects.

Data Gaps and Future Research

The toxicological profile of this compound is incomplete. Key data gaps that require further investigation include:

-

Genotoxicity: In vitro and in vivo studies to assess mutagenic and clastogenic potential.

-

Carcinogenicity: Long-term animal studies to evaluate carcinogenic potential.

-

Reproductive and Developmental Toxicity: Studies to assess effects on fertility and embryonic development.

-

Toxicokinetics: Information on the absorption, distribution, metabolism, and excretion of the compound.

-

Mechanism of Action: Research into the molecular pathways underlying its irritant effects.

A more complete understanding of these endpoints is crucial for a comprehensive risk assessment for professionals handling this chemical.

References

A Technical Guide to the Historical Synthesis of 1,3-Dibromo-5-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methodologies for 1,3-dibromo-5-chlorobenzene, a key intermediate in the development of various pharmaceuticals and functional materials. This document provides a detailed examination of established synthetic routes, complete with experimental protocols and quantitative data, to serve as a valuable resource for chemists in research and development.

Introduction

This compound (CAS No. 14862-52-3) is a tri-substituted aromatic compound whose structural arrangement of halogen atoms makes it a versatile building block in organic synthesis.[1] Its utility is prominent in the preparation of complex molecules, including antimitotic agents.[2] The historical synthesis of this compound has primarily relied on two key strategies: the halogen exchange of a poly-brominated precursor and the diazotization of an appropriately substituted aniline (B41778) followed by a Sandmeyer-type reaction. This guide will delve into the specifics of these classical methods.

Synthesis Method 1: Halogen Exchange from 1,3,5-Tribromobenzene (B165230)

One of the well-documented historical methods for preparing this compound involves a lithium-halogen exchange reaction with 1,3,5-tribromobenzene, followed by quenching with a chlorine source. This approach offers a high-yield pathway to the desired product.

Experimental Protocol

The following protocol is adapted from established literature procedures.[2]

Materials:

-

1,3,5-Tribromobenzene

-

n-Butyllithium (n-BuLi) in hexane

-

Hexachloroethane

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

A solution of 1,3,5-tribromobenzene (9.44 g, 30 mmol) in 120 mL of anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

To the cooled solution, n-butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol) is added dropwise over a period of 10 minutes, ensuring the internal temperature is maintained below -70 °C.

-

The reaction mixture is stirred at -78 °C for an additional 10 minutes.

-

Hexachloroethane (7.15 g, 30.2 mmol) is then added in portions over 3 minutes.

-

The mixture is stirred at -78 °C for 15 minutes, after which the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 3.2 hours.

-

Upon completion, the reaction is quenched by the careful addition of 100 mL of water.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 100 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

Quantitative Data

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 1,3,5-Tribromobenzene | 314.78 | 9.44 | 30 |

| n-Butyllithium | 64.06 | - | 33 |

| Hexachloroethane | 236.74 | 7.15 | 30.2 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 270.35 | 7.72 | 95 |

Characterization:

-

¹H NMR (CDCl₃, 300 MHz): δ 7.57 (t, 1H), 7.47 (d, 2H)[2]

Synthesis Method 2: Sandmeyer Reaction of 3,5-Dibromoaniline

A classic and versatile method for the synthesis of aryl halides is the Sandmeyer reaction.[3] This involves the diazotization of a primary aromatic amine followed by a copper(I) salt-catalyzed displacement of the diazonium group. For the synthesis of this compound, a plausible historical route would start from 3,5-dibromoaniline.

Postulated Experimental Protocol

This protocol is a generalized procedure based on established Sandmeyer reaction methodologies.

Materials:

-

3,5-Dibromoaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure: Part A: Diazotization of 3,5-Dibromoaniline

-

3,5-Dibromoaniline (e.g., 25.1 g, 0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 100 mL) in a beaker. The mixture may require gentle warming to facilitate dissolution.

-

The solution is then cooled to 0-5 °C in an ice-salt bath with constant stirring, leading to the precipitation of the aniline hydrochloride salt.

-

A solution of sodium nitrite (e.g., 7.6 g, 0.11 mol) in water (e.g., 20 mL) is prepared and cooled to 0 °C.

-

The cold sodium nitrite solution is added dropwise to the stirred suspension of the aniline salt, keeping the temperature of the reaction mixture below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (test with potassium iodide-starch paper).

Part B: Sandmeyer Reaction

-

In a separate flask, a solution of copper(I) chloride (e.g., 12 g, 0.12 mol) in concentrated hydrochloric acid (e.g., 50 mL) is prepared.

-

The cold diazonium salt solution from Part A is slowly added to the stirred copper(I) chloride solution.

-

A vigorous evolution of nitrogen gas will be observed. The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

-

The reaction mixture is cooled, and the product is extracted with diethyl ether (3 x 100 mL).

-

The combined ether extracts are washed with water, then with a dilute sodium bicarbonate solution to remove any residual acid, and finally again with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The resulting crude this compound can be purified by distillation under reduced pressure or by recrystallization.

Expected Quantitative Data

| Reactant | Molar Mass ( g/mol ) | Moles (mol) |

| 3,5-Dibromoaniline | 250.92 | 0.1 |

| Sodium Nitrite | 69.00 | 0.11 |

| Copper(I) Chloride | 98.99 | 0.12 |

| Product | Molar Mass ( g/mol ) | Expected Yield |

| This compound | 270.35 | Moderate to Good |

Note: The yield for Sandmeyer reactions can vary significantly based on the specific substrate and reaction conditions.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Caption: Synthesis of this compound from 1,3,5-Tribromobenzene.

Caption: Synthesis via Sandmeyer Reaction of 3,5-Dibromoaniline.

Conclusion

The historical synthesis of this compound has been effectively achieved through strategic halogen exchange and the reliable Sandmeyer reaction. While the halogen exchange method from 1,3,5-tribromobenzene offers a high-yield, single-pot procedure, the Sandmeyer approach provides a versatile route from readily available aniline precursors. Understanding these foundational synthetic methods provides a strong basis for the development of novel and improved routes for the production of this important chemical intermediate.

References

1,3-Dibromo-5-chlorobenzene as a chemical intermediate in research

An In-depth Technical Guide to 1,3-Dibromo-5-chlorobenzene as a Chemical Intermediate

Introduction

This compound is a halogenated aromatic compound that serves as a pivotal building block in modern organic synthesis.[1] Its unique tri-substituted structure, featuring two bromine atoms and one chlorine atom on a benzene (B151609) ring, provides chemists with a versatile platform for constructing complex molecular architectures.[2] The differential reactivity of the halogen substituents allows for selective functionalization, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][3] This guide provides a comprehensive overview of its properties, synthetic applications, and detailed experimental protocols for key transformations.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂Cl | [4][5] |

| Molecular Weight | 270.35 g/mol | [4][6] |

| CAS Number | 14862-52-3 | [4][7] |